![molecular formula C21H22N2O5S B2845215 Ethyl 4-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate CAS No. 898438-70-5](/img/structure/B2845215.png)

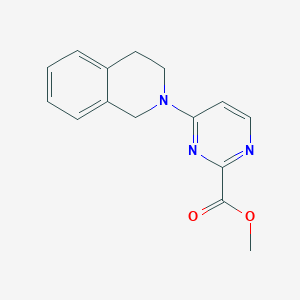

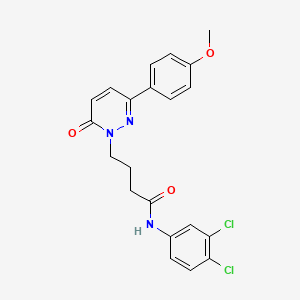

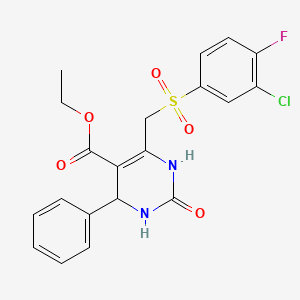

Ethyl 4-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

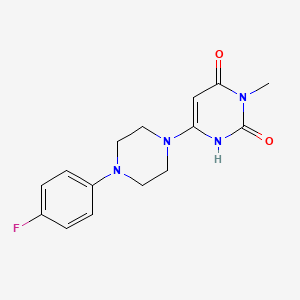

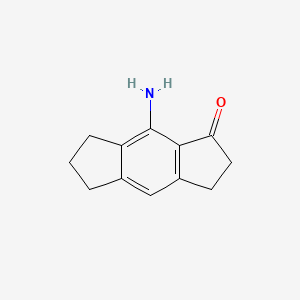

The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinolines are known for their pharmaceutical and biological activities, making them valuable in drug research and development .

Molecular Structure Analysis

The compound seems to have a complex structure with multiple functional groups. It likely has a quinoline core structure, which is a bicyclic compound with a benzene ring fused to a pyridine ring .Chemical Reactions Analysis

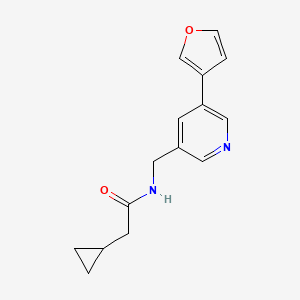

The chemical reactions of this compound would depend on its exact structure and the conditions under which it’s reacted. Quinoline derivatives can undergo a variety of reactions, including cyclization .Applications De Recherche Scientifique

- Lanthanide-oxo/hydroxo clusters (LOCs) containing this compound have been explored for catalytic purposes . These clusters exhibit well-defined polyhedral metal-oxo/hydroxo cores, often composed of lanthanide ions exclusively or in combination with 3d metal ions. Researchers have investigated their use as multifunctional catalysts, focusing on specific types of reactions. The selection of a cluster catalyst and understanding the corresponding reaction mechanisms are key areas of study.

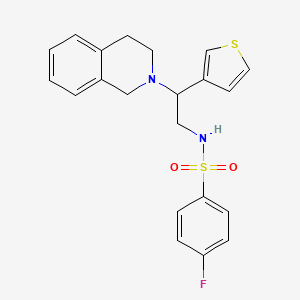

- Although primarily associated with Gd-containing clusters, the study of LOCs extends to potential applications in magnetic refrigeration. Gd3±containing clusters exhibit high magnetic density and weak magnetic exchange coupling, making them suitable for achieving large magnetocaloric effects .

- In the field of petroleum engineering, polymer flooding is a technique used to enhance heavy oil recovery. Ethyl 4-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate or related compounds may play a role in improving oil displacement efficiency. Laboratory studies have shown that polymers can increase heavy oil recovery by more than 20% . However, maintaining polymer viscosity during surface injection and under reservoir conditions remains a challenge.

Catalysis

Magnetic Refrigeration

Heavy Oil Recovery Enhancement

Mécanisme D'action

Target of Action

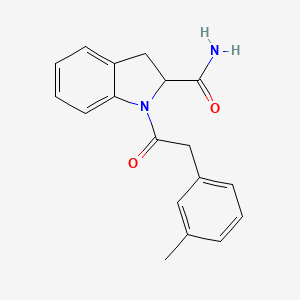

Similar compounds such as hexahydroisoquinolin derivatives have been found to inhibit ezh2, a histone lysine methyltransferase . EZH2 plays a key role in cancer aggressiveness, metastasis, and prognosis .

Mode of Action

It can be inferred from related compounds that the interaction with its targets could lead to changes in the methylation status of histones, thereby affecting gene expression .

Biochemical Pathways

Based on the potential target (ezh2), it can be inferred that the compound may affect pathways related to gene expression and chromatin remodeling .

Result of Action

Based on the potential target (ezh2), it can be inferred that the compound may affect gene expression and potentially have anti-cancer effects .

Propriétés

IUPAC Name |

ethyl 4-[(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)sulfonylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5S/c1-2-28-21(25)14-5-8-17(9-6-14)22-29(26,27)18-12-15-4-3-11-23-19(24)10-7-16(13-18)20(15)23/h5-6,8-9,12-13,22H,2-4,7,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGRIRXFQDWMFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamido)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3'-(3,5-Dimethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2845133.png)

![6-ethyl 3-methyl 2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2845138.png)

![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2845140.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(dimethylamino)benzamide](/img/structure/B2845145.png)

![2-[(2,2,2-Trifluoroethyl)amino]benzoic acid](/img/structure/B2845146.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-3,3-dimethylbutanamide](/img/structure/B2845148.png)